molecular formula C11H15BrN2 B1376331 3-Bromo-5-(piperidin-1-ylmethyl)pyridine CAS No. 866327-70-0

3-Bromo-5-(piperidin-1-ylmethyl)pyridine

Cat. No.: B1376331
CAS No.: 866327-70-0
M. Wt: 255.15 g/mol
InChI Key: ZFVCJTZTBBYGPO-UHFFFAOYSA-N
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Description

3-Bromo-5-(piperidin-1-ylmethyl)pyridine is a brominated pyridine derivative featuring a piperidinylmethyl substituent at the 5-position. This compound is of significant interest in medicinal chemistry and materials science due to its structural versatility. Computational studies on analogous bromopyridines have highlighted their nonlinear optical (NLO) properties and biological activities, underscoring their multifunctional utility .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(piperidin-1-ylmethyl)pyridine typically involves the bromination of 5-(piperidin-1-ylmethyl)pyridine. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure the selective bromination at the 3-position of the pyridine ring .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the compound can be synthesized on a larger scale using similar bromination techniques with appropriate scaling of reagents and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(piperidin-1-ylmethyl)pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction Reactions:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and phosphines.

    Oxidation and Reduction Reactions:

Major Products Formed

The major products formed from substitution reactions depend on the nucleophile used. For example, substitution with an amine would yield an aminated pyridine derivative .

Scientific Research Applications

Antimicrobial and Antiviral Properties

The compound's pyridine structure is known for its diverse biological activities, including antimicrobial and antiviral effects. Research indicates that pyridine derivatives, including 3-bromo-5-(piperidin-1-ylmethyl)pyridine, exhibit promising activity against various pathogens. For instance, studies have shown that pyridine compounds can interact with specific proteins, enhancing their antimicrobial and antiviral selectivity against bacteria such as E. coli and Staphylococcus aureus, as well as viruses like SARS-CoV-2 .

Neuropharmacological Applications

Pyridine derivatives have also been investigated for their neuropharmacological properties. Compounds similar to this compound have been identified as potential agonists for serotonin receptors (specifically 5-HT1F), which are implicated in the treatment of migraines and other neurological disorders . The ability to modulate neurotransmitter systems makes this compound a candidate for further exploration in neuropharmacology.

Synthetic Methodologies

The synthesis of this compound has been achieved through various methods, often involving the modification of existing pyridine scaffolds. The compound can be synthesized via nucleophilic substitution reactions where piperidine acts as a nucleophile attacking the brominated pyridine ring. This approach allows for the introduction of piperidinyl groups at the desired position on the pyridine core, yielding compounds with enhanced biological activity.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of pyridine derivatives, including this compound:

Study Objective Findings
Eldeab et al. (2022)Synthesis of antimicrobial agentsIdentified several pyridine derivatives with MIC values indicating strong antimicrobial activity against S. aureus and E. coli.
Anwar et al. (2022)Evaluation of gold nanoparticle-coated compoundsDemonstrated enhanced antibacterial activity when combined with gold nanoparticles, suggesting potential for drug delivery systems.
Tamilvendan et al. (2022)Development of Mannich basesReported moderate antimicrobial activity for synthesized compounds containing piperidinyl groups.

Mechanism of Action

The specific mechanism of action of 3-Bromo-5-(piperidin-1-ylmethyl)pyridine is not well-documented. it is known to interact with various molecular targets and pathways, depending on its application. For example, in drug discovery, it may act as a ligand for specific receptors or enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variability and Electronic Effects

The table below compares 3-Bromo-5-(piperidin-1-ylmethyl)pyridine with structurally related compounds, emphasizing substituent effects on properties and applications:

Compound Name Substituent at Position 5 Molecular Weight Key Properties/Applications Reference
This compound Piperidinylmethyl 255.14 Cholinergic drug intermediate; modular synthesis
3-Bromo-5-(4,4-dimethylpiperidin-1-ylsulfonyl)pyridine Piperidinylsulfonyl (4,4-dimethyl) 333.24 Enhanced electronic effects for NLO applications
3-Bromo-5-(3,4,5-trimethoxyphenyl)pyridine Trimethoxyphenyl 368.18 Tubulin polymerization activity (anticancer potential)
3-Bromo-5-(but-3-yn-1-yl)pyridine But-3-yn-1-yl 212.04 Alkyne for click chemistry and modular synthesis
3-Bromo-5-(4-fluorophenoxy)pyridine 4-Fluorophenoxy 268.08 Electronic modulation for drug design
3-Bromo-5-(tetrahydro-2H-pyran-4-yloxy)pyridine Tetrahydropyran-4-yloxy 268.15 Improved metabolic stability and solubility
5-Bromo-3-(p-tolylethynyl)-1H-pyrrolo[2,3-b]pyridine p-Tolylethynyl (fused pyrrolopyridine core) 311.17 Kinase inhibition; altered aromatic system

Structural Modifications and Pharmacological Relevance

  • Pyrrolopyridine Derivatives : Compounds like 5-bromo-3-(p-tolylethynyl)-1H-pyrrolo[2,3-b]pyridine feature a fused pyrrolopyridine core, altering π-conjugation and enhancing kinase inhibitory activity compared to simple pyridine derivatives .

Biological Activity

3-Bromo-5-(piperidin-1-ylmethyl)pyridine is a compound with the molecular formula C11H15BrN2 and a molecular weight of 255.15 g/mol. Its structure features a bromine atom at the 3-position of the pyridine ring and a piperidin-1-ylmethyl group at the 5-position, which contributes to its unique reactivity and potential biological activities. Although specific biological activities for this compound have not been extensively documented, there is substantial evidence suggesting that compounds with similar structural motifs exhibit significant pharmacological properties.

Potential Biological Activities

1. Antimicrobial Properties:
Compounds with similar structures to this compound have shown antimicrobial activity. For instance, pyridine derivatives are known for their interactions with bacterial and fungal targets. A review highlighted that pyridine compounds containing five-membered rings with heteroatoms exhibited moderate antimicrobial effects against various bacteria and fungi, such as Escherichia coli and Aspergillus fumigatus .

2. Anti-Cancer Activity:
Piperidine derivatives are often explored for their anti-cancer properties. Research indicates that certain substituted pyridines can inhibit cellular proliferation in human tumor cell lines. For example, compounds derived from piperidine have shown promising results in inhibiting cyclin-dependent kinases (CDK), which are crucial for cell cycle regulation .

3. Anti-inflammatory Effects:
The piperidine moiety is frequently associated with anti-inflammatory activity. Studies have indicated that certain piperidine derivatives can inhibit key inflammatory pathways, making them potential candidates for treating inflammatory diseases .

The biological activity of this compound may be attributed to its ability to form stable complexes through hydrogen bonding and hydrophobic interactions with biological targets. The presence of the bromine atom can enhance binding affinity to proteins and enzymes via halogen bonding, which is known to influence the compound's pharmacological profile .

Comparative Analysis with Similar Compounds

To better understand the potential biological activities of this compound, a comparison can be made with structurally related compounds:

Compound NameMolecular FormulaUnique Features
3-Bromo-5-(morpholin-4-ylmethyl)pyridineC11H15BrN2OContains a morpholine ring instead of piperidine
3-Bromo-5-(pyrrolidin-1-ylmethyl)pyridineC10H13BrN2Features a pyrrolidine ring
N-(5-Bromopyridin-3-yl)methyl-N-methylpropan-1-amineC12H18BrN2Contains an additional alkyl amine side chain

This table illustrates how variations in substituents can influence biological activity, indicating that the unique substitution pattern on the pyridine ring may impart distinct chemical reactivity and potential biological activity compared to other similar compounds.

Q & A

Q. Basic: What are the key structural features of 3-Bromo-5-(piperidin-1-ylmethyl)pyridine that influence its reactivity in cross-coupling reactions?

The compound's reactivity is governed by two critical structural elements:

  • Bromine at the 3-position : Acts as a leaving group, enabling participation in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). The electron-withdrawing nature of the pyridine ring enhances oxidative addition with Pd(0) catalysts.
  • Piperidin-1-ylmethyl group at the 5-position : Introduces steric bulk and potential hydrogen-bonding interactions, which may modulate reaction kinetics and regioselectivity. Computational studies suggest this group stabilizes intermediates via van der Waals interactions .

Q. Advanced: How can computational methods like DFT be integrated with experimental data to elucidate the electronic structure of this compound?

A combined approach is recommended:

  • DFT Calculations : Optimize molecular geometry and compute frontier molecular orbitals (HOMO-LUMO) to predict charge distribution and reactive sites. For example, studies on similar bromopyridines used B3LYP/6-31G(d,p) to correlate electronic properties with nonlinear optical (NLO) behavior .
  • Experimental Validation : Compare computational predictions with spectroscopic data (e.g., UV-Vis, NMR) and single-crystal XRD results. Discrepancies in dipole moment calculations vs. XRD-derived electrostatic potentials can highlight limitations in basis set selection .

Q. Basic: What are the common synthetic routes for introducing the piperidin-1-ylmethyl group at the 5-position of pyridine derivatives?

Two primary strategies are employed:

  • Mannich Reaction : Reacting 5-aminomethylpyridine with piperidine and formaldehyde under acidic conditions. This method is scalable but requires careful pH control to avoid over-alkylation .
  • Nucleophilic Substitution : Bromine at the 5-position can be displaced by a piperidin-1-ylmethyl group via SN2 mechanisms using polar aprotic solvents (e.g., DMF) and bases like K₂CO₃. Yields depend on steric hindrance from adjacent substituents .

Q. Advanced: What strategies can optimize the yield of this compound in palladium-catalyzed cross-coupling reactions?

Key optimization parameters include:

  • Catalyst-Ligand Systems : Use Pd(OAc)₂ with XPhos ligands to enhance oxidative addition efficiency. For sterically hindered substrates, bulky ligands (e.g., SPhos) reduce side reactions .
  • Solvent and Temperature : Toluene at 80–100°C balances reaction rate and catalyst stability. Microwave-assisted synthesis can reduce reaction time by 50% while maintaining >80% yield .
  • Additives : Include Cs₂CO₃ as a base and tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst to improve solubility of inorganic byproducts .

Q. Basic: How does the steric environment of the piperidin-1-ylmethyl group affect nucleophilic substitution reactions at the 3-bromo position?

The piperidine ring creates a steric shield around the 5-position, which:

  • Reduces Accessibility : Hinders nucleophilic attack at the 3-bromo site, requiring elevated temperatures or prolonged reaction times.
  • Modulates Regioselectivity : In multi-halo derivatives (e.g., di-bromopyridines), steric effects direct substitution to less hindered positions. Single-crystal XRD data on analogous compounds show torsional angles of 15–25° between the piperidine ring and pyridine plane, confirming spatial constraints .

Q. Advanced: What role do non-covalent interactions play in the crystal packing of this compound, as determined by single-crystal XRD?

XRD studies on related bromopyridines reveal:

  • C-H···π Interactions : Between the piperidine C-H bonds and pyridine π-system, stabilizing layered crystal structures.
  • Halogen Bonding : Bromine participates in Type-II interactions (C-Br···N) with adjacent pyridine nitrogen atoms, contributing to a 3D network. These interactions are critical for predicting solubility and melting points .

Q. Basic: What spectroscopic techniques are most effective for characterizing this compound, and what key signals should researchers expect?

  • ¹H NMR : Aromatic protons adjacent to bromine (C3) appear as doublets at δ 8.2–8.5 ppm (J = 5.2 Hz). Piperidine protons resonate as a multiplet at δ 2.4–2.8 ppm.
  • ¹³C NMR : The C-Br carbon appears at δ 120–125 ppm. Piperidine methylene carbons are observed at δ 45–50 ppm .
  • IR : Stretching vibrations for C-Br at 550–600 cm⁻¹ and C-N (piperidine) at 1,220–1,250 cm⁻¹ .

Q. Advanced: How does the introduction of electron-withdrawing or donating groups alter the nonlinear optical (NLO) properties of this compound derivatives?

  • Electron-Withdrawing Groups (e.g., -NO₂) : Increase hyperpolarizability (β) by enhancing charge transfer from the piperidine donor to the pyridine acceptor. DFT studies show β values up to 1.5 × 10⁻²⁸ esu for nitro-substituted analogs .
  • Electron-Donating Groups (e.g., -OCH₃) : Reduce NLO efficiency by localizing electron density on the pyridine ring. Experimental Z-scan measurements confirm a 40% decrease in nonlinear refractive index compared to unsubstituted derivatives .

Properties

IUPAC Name

3-bromo-5-(piperidin-1-ylmethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2/c12-11-6-10(7-13-8-11)9-14-4-2-1-3-5-14/h6-8H,1-5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFVCJTZTBBYGPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40736578
Record name 3-Bromo-5-[(piperidin-1-yl)methyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40736578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866327-70-0
Record name 3-Bromo-5-[(piperidin-1-yl)methyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40736578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-Bromo-pyridine-3-carbaldehyde (0.190g, 1 mmol), NaB(OAc)3H (0.320 g, 1.50 mmol) and piperidine (0.090 g, 1.05 mmol) were suspended in DCM (8 mL) and the reaction mixture was stirred overnight at rt. The reaction was quenched by the addition of 1 M NaOH solution (5 mL) and the mixture was stirred for 1 h. The reaction mixture was extracted with DCM (3×15 mL). The organic extracts were combined, dried over Na2SO4, filtered, and concentrated to yield a crude oily product (0.18 g, 71%). This crude product was carried to the next step.
Quantity
0.19 g
Type
reactant
Reaction Step One
Quantity
0.32 g
Type
reactant
Reaction Step Two
Quantity
0.09 g
Type
reactant
Reaction Step Three
Name
Quantity
8 mL
Type
solvent
Reaction Step Four
Yield
71%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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